(E)-3,3,3-trichloro-1-nitroprop-1-ene
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Overview
Description
(E)-3,3,3-trichloro-1-nitroprop-1-ene is an organic compound characterized by the presence of three chlorine atoms and a nitro group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,3,3-trichloro-1-nitroprop-1-ene typically involves the reaction of trichloroacetaldehyde with nitromethane under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-3,3,3-trichloro-1-nitroprop-1-ene undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
(E)-3,3,3-trichloro-1-nitroprop-1-ene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3,3,3-trichloro-1-nitroprop-1-ene involves its interaction with molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the chlorine atoms can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways, making the compound of interest for further research.
Comparison with Similar Compounds
Similar Compounds
(E)-3,3,3-trichloro-1-nitroprop-1-ene: Unique due to the presence of both nitro and trichloro groups.
3,3,3-trichloro-1-nitropropane: Lacks the double bond, leading to different reactivity.
1,1,1-trichloro-2-nitroethane: Different carbon backbone and functional group positioning.
Uniqueness
This compound is unique due to its combination of a nitro group and three chlorine atoms attached to a propene backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C3H2Cl3NO2 |
---|---|
Molecular Weight |
190.41 g/mol |
IUPAC Name |
(E)-3,3,3-trichloro-1-nitroprop-1-ene |
InChI |
InChI=1S/C3H2Cl3NO2/c4-3(5,6)1-2-7(8)9/h1-2H/b2-1+ |
InChI Key |
WFDXHJPDAZMBMW-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/[N+](=O)[O-])\C(Cl)(Cl)Cl |
Canonical SMILES |
C(=C[N+](=O)[O-])C(Cl)(Cl)Cl |
Origin of Product |
United States |
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